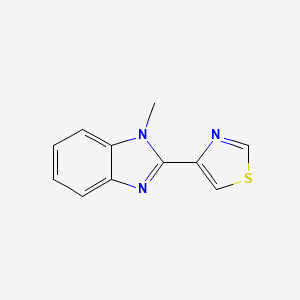

n-Methylthiabendazole

Description

Contextualization within Benzimidazole (B57391) Compound Classes

N-Methylthiabendazole belongs to the benzimidazole class of chemical compounds. Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fusion of benzene (B151609) and imidazole (B134444) rings. atamanchemicals.comuomustansiriyah.edu.iq This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities. atamanchemicals.comuomustansiriyah.edu.iq

The benzimidazole class first gained prominence in the late 1960s with the introduction of broad-spectrum fungicides used to control plant diseases. atamanchemicals.comwikipedia.org Compounds in this class, such as benomyl, carbendazim (B180503) (MBC), and thiabendazole (B1682256), are effective against a wide range of Ascomycetes and Basidiomycetes fungi. wikipedia.org They are utilized in agriculture on crops including cereals, fruits, and vegetables. atamanchemicals.comwikipedia.org The primary mechanism of action for benzimidazole fungicides is the inhibition of β-tubulin polymerization, a critical process for the formation of the cytoskeleton, which ultimately disrupts fungal cell division (mitosis). atamanchemicals.comwikipedia.org

Thiabendazole, the parent compound of this compound, is a notable member of this group, recognized for both its fungicidal and anthelmintic properties. wikipedia.orgchemsrc.com this compound itself is primarily studied as a minor metabolite of thiabendazole, identified in rodent metabolic studies. ca.govscialert.net Its investigation, therefore, is intrinsically linked to understanding the biotransformation of thiabendazole.

Table 1: Overview of Key Benzimidazole Fungicides

| Compound Name | Primary Use(s) | Mechanism of Action |

|---|---|---|

| Thiabendazole | Fungicide, Parasiticide | Inhibition of β-tubulin polymerization, Fumarate (B1241708) reductase inhibition wikipedia.orgchemsrc.com |

| Benomyl | Systemic fungicide | Converts to carbendazim; inhibits β-tubulin polymerization wikipedia.org |

| Carbendazim (MBC) | Systemic fungicide | Inhibition of β-tubulin polymerization wikipedia.org |

| Fuberidazole | Fungicide | Inhibition of β-tubulin polymerization wikipedia.org |

| Albendazole | Anthelmintic | Inhibition of β-tubulin polymerization atamanchemicals.com |

Significance of N-Methylation in Related Chemical Structures

N-methylation is a specific form of alkylation where a methyl group (CH₃) is attached to a nitrogen atom within a molecule. This seemingly minor structural modification can have a profound impact on a compound's physicochemical properties and biological activity. In the case of this compound, the methyl group is attached to one of the nitrogen atoms of the benzimidazole ring system.

The addition of a methyl group can alter several key characteristics of a molecule:

Solubility: It can change the polarity of the molecule, affecting its solubility in aqueous and lipid environments.

Metabolic Stability: The presence of a methyl group can block a site that would otherwise be susceptible to metabolic enzymes, potentially increasing the compound's half-life. Conversely, it can also create a new site for metabolism.

Binding Affinity: N-methylation can influence how a molecule interacts with its biological target. It can enhance or decrease binding affinity by affecting the molecule's shape, electronics, and hydrogen-bonding capabilities.

In the broader context of heterocyclic compounds like thiabendazole, which contains a thiazole (B1198619) ring, alkylation at a nitrogen atom forms a positively charged thiazolium cation. wikipedia.org These thiazolium salts are known to function as catalysts in certain organic reactions. wikipedia.org

Research has directly shown the significance of N-methylation on the biological activity of thiabendazole derivatives. In a study investigating inhibitors of Methionine aminopeptidases (MetAPs), enzymes essential for bacterial survival, this compound was found to have an inhibitory activity comparable to that of its parent compound, thiabendazole. nih.gov This finding indicates that for this particular biological target, the N-methylation does not diminish, and may even help maintain, the compound's inhibitory potential.

Table 2: Comparative Inhibitory Activity against E. coli MetAP1

| Compound | IC₅₀ (μM) |

|---|---|

| Thiabendazole | 0.461 |

| This compound | 0.497 |

Data sourced from a study on Methionine Aminopeptidase Inhibition. nih.gov

Overview of Academic Inquiry Directions for this compound

Academic inquiry into this compound has primarily followed three main directions:

Metabolic Studies: The most common context in which this compound appears in scientific literature is as a minor metabolite of thiabendazole. scialert.net Studies investigating the metabolic fate of thiabendazole in animal models, particularly rodents, have identified this compound in urine and feces. ca.govscialert.netresearchgate.net These studies are crucial for understanding the biotransformation, and clearance of thiabendazole.

Comparative Bioactivity Research: As a structurally related analogue of thiabendazole, this compound serves as a valuable tool in structure-activity relationship (SAR) studies. As noted previously, research into its effect on bacterial enzymes like MetAP helps to elucidate which parts of the molecule are essential for its biological action. nih.gov By comparing the activity of the parent compound to its N-methylated derivative, researchers can infer the role of the benzimidazole nitrogen in target binding.

Development of Analytical Standards: The synthesis and availability of pure this compound are important for its use as an analytical reference material. google.comsigmaaldrich.comshimadzu.eu Certified reference standards are essential for the accurate detection and quantification of thiabendazole metabolites in complex biological or environmental samples. elementalmicroanalysis.com This allows regulatory bodies and researchers to precisely measure residue levels and study metabolic profiles.

While research focusing solely on this compound as a primary compound is not extensive, its role as a metabolite and a reference compound makes it a significant molecule in the fields of toxicology, pharmacology, and analytical chemistry.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiabendazole |

| Benzene |

| Imidazole |

| Benomyl |

| Carbendazim (MBC) |

| Fuberidazole |

| Albendazole |

| β-tubulin |

| Methionine |

| 2-acetylbenzimidazole |

| 4-Hydroxythiabendazole |

| 5-hydroxythiabendazole (B30175) |

| 5,6-dihydroxythiabendazole |

| 5KTBZ (quinone imine) |

| BZ (Benzimidazole) |

| TBZ-5-GLU (glucuronide conjugate) |

| TBZ-5S (sulfate conjugate) |

Structure

3D Structure

Properties

CAS No. |

32594-70-0 |

|---|---|

Molecular Formula |

C11H9N3S |

Molecular Weight |

215.28 g/mol |

IUPAC Name |

4-(1-methylbenzimidazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H9N3S/c1-14-10-5-3-2-4-8(10)13-11(14)9-6-15-7-12-9/h2-7H,1H3 |

InChI Key |

CSAHSZPPHOXJAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CSC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to n-Methylthiabendazole Synthesis

The primary method for synthesizing this compound involves the direct methylation of its precursor, thiabendazole (B1682256). This approach is a specific example of the broader class of N-alkylation reactions of benzimidazoles.

The most direct synthetic pathway to this compound is the N-methylation of the benzimidazole (B57391) ring of thiabendazole. In this reaction, thiabendazole serves as the key precursor. The nitrogen atom of the benzimidazole moiety acts as a nucleophile, attacking an electrophilic methyl source.

The synthesis of the thiabendazole precursor itself is typically achieved through the condensation of an o-phenylenediamine (B120857) derivative with an appropriate carboxylic acid or its derivative. diva-portal.org This foundational reaction creates the core benzimidazole structure to which the thiazole (B1198619) ring is attached.

For the final methylation step, a methylating agent is required. A common method for the N-alkylation of benzimidazoles involves the use of alkyl halides, such as methyl iodide, in the presence of a base. tsijournals.comtsijournals.com The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated benzimidazole nitrogen attacks the methyl halide. The identity of this compound as the product of such a methylation reaction has been confirmed through various spectroscopic methods, including mass and nuclear magnetic resonance spectroscopy. nih.gov

General Reaction Scheme for this compound Synthesis:

Step 1 (Thiabendazole Synthesis): Condensation of an o-phenylenediamine with a thiazole carboxylic acid derivative.

Step 2 (N-Methylation): Reaction of thiabendazole with a methylating agent (e.g., methyl iodide) in a basic medium.

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the N-alkylation reaction include the choice of base, solvent, temperature, and reaction time. numberanalytics.com

Base and Solvent: The selection of the base and solvent system is crucial. Strong bases like sodium hydride (NaH) or weaker carbonate bases such as potassium carbonate (K2CO3) are often used to deprotonate the benzimidazole nitrogen, enhancing its nucleophilicity. tsijournals.comnumberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation of the base and facilitate the reaction. tsijournals.comnumberanalytics.com

Temperature and Reaction Time: Reaction temperature directly affects the rate of synthesis. While higher temperatures can increase the reaction rate, they may also promote the formation of side products. researchgate.net The reaction time must be sufficient for completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). tsijournals.com

Microwave-Assisted Synthesis: Modern synthetic methods, such as microwave irradiation, have been shown to dramatically reduce reaction times and improve yields for the synthesis of N-substituted benzimidazole derivatives. diva-portal.orgnih.gov This technique can decrease reaction times from several hours to just a few minutes. diva-portal.orgnih.govsacredheart.edu For similar reactions, yields have been reported to increase by 7% to 22% with microwave assistance compared to conventional heating. nih.gov

Table 1: Factors Influencing N-Alkylation of Benzimidazoles

| Parameter | Condition | Effect on Reaction | Source(s) |

|---|---|---|---|

| Base | Strong bases (e.g., NaH) or weaker bases (e.g., K2CO3) | Increases nucleophilicity of the benzimidazole nitrogen to facilitate alkylation. | numberanalytics.com, tsijournals.com |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Solvates cations and enhances nucleophilicity, leading to higher yields. | numberanalytics.com, tsijournals.com |

| Temperature | Varies (e.g., 50°C to 100°C) | Higher temperatures increase reaction rate but can reduce selectivity. | tsijournals.com, researchgate.net |

| Method | Conventional Heating vs. Microwave Irradiation | Microwave assistance can dramatically reduce reaction time (hours to minutes) and increase yields. | nih.gov, diva-portal.org |

Derivatization Strategies for this compound Analogues

The structural framework of this compound can be modified to produce a wide range of analogues. These derivatization strategies are typically aimed at exploring structure-activity relationships for various biological applications.

The design of this compound analogues is guided by the principle that modifications at specific positions on the benzimidazole ring can significantly influence the compound's properties. Structure-activity relationship studies on benzimidazole-containing compounds have identified the N-1, C-2, and C-5/6 positions as critical for modulating biological activity. diva-portal.org

The primary design principles involve:

N-1 Position Substitution: Replacing the methyl group at the N-1 position with a variety of other alkyl or aryl groups. This is the most common strategy for creating diverse libraries of analogues.

Benzene (B151609) Ring Substitution: Introducing different functional groups (e.g., chloro, nitro) onto the benzene portion of the benzimidazole ring to fine-tune electronic and steric properties. nih.gov

The synthesis of N-substituted analogues of thiabendazole follows the same fundamental reaction pathway as the synthesis of this compound itself. The core strategy is the N-alkylation or N-arylation of the thiabendazole precursor. tsijournals.comtsijournals.com

The process involves reacting thiabendazole with various functionalized halides (e.g., benzyl (B1604629) halides, substituted phenyl halides) in a basic medium, often using potassium carbonate as the base and DMSO as the solvent. tsijournals.comnih.gov The use of dihalogenated compounds can also lead to the synthesis of dimeric structures where two benzimidazole units are linked. tsijournals.comtsijournals.com Both conventional heating and microwave-assisted methods can be employed, with the latter often providing better yields in shorter times. diva-portal.orgnih.gov

Table 2: Examples of Reagents for Synthesizing N-Substituted Benzimidazole Derivatives

| Precursor | Reagent | Reaction Type | Potential Product Class | Source(s) |

|---|---|---|---|---|

| Thiabendazole | Methyl Iodide | N-Methylation | This compound | tsijournals.com, nih.gov |

| Thiabendazole | Substituted Benzyl Halides | N-Benzylation | 1-Benzyl-2-(thiazol-4-yl)benzimidazoles | researchgate.net |

| Thiabendazole | Functionalized Alkyl Halides | N-Alkylation | N-Substituted Benzimidazole-Thiabendazole Derivatives | tsijournals.com, tsijournals.com |

| 4-Nitro-o-phenylenediamine | Ethyl Formate | Condensation | 5-Nitro-1H-benzimidazole (precursor for derivatives) | tsijournals.com, tsijournals.com |

Reactivity Profiles of this compound and Its Derivatives

The reactivity of this compound is determined by the electronic properties of its constituent heterocyclic rings: the benzimidazole system and the thiazole ring.

The methylation at the N-1 position of the benzimidazole ring removes the acidic proton, preventing its deprotonation and altering its nucleophilic character. However, the other nitrogen atom (at the 3-position) of the imidazole (B134444) ring remains a potential nucleophilic and basic site. It can be protonated by acids or act as a coordination site for metal ions.

Advanced Analytical Techniques for N Methylthiabendazole Investigations

Chromatographic Separations for Isolation and Quantification

Chromatography is a fundamental technique for separating n-Methylthiabendazole from other components in a sample. The choice of method depends on the analyte's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiabendazole (B1682256) and its derivatives. nih.gov For compounds similar in structure to this compound, reversed-phase chromatography is a common approach. nih.gov Methodologies often employ a C18 column for separation. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.gov UV detection is a standard method for quantification. nih.gov

A simple and sensitive HPLC method developed for a similar complex molecule utilized a C18 column with an isocratic mobile phase of acetonitrile-water (70:30) containing 0.1% formic acid. nih.gov The flow rate was maintained at 1 ml/min, with UV detection at 320 nm. nih.gov Such methods demonstrate good linearity, precision, and accuracy, making them suitable for pharmacokinetic studies and monitoring. researchgate.netmdpi.com

Table 1: Example HPLC Parameters for Analysis of Related Benzimidazole (B57391) Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (5 µm, 4.6x250 mm) nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV Absorbance (286-320 nm) nih.govresearchgate.net |

| Retention Time | Analyte dependent, typically < 10 min nih.gov |

This table presents a generalized summary of typical HPLC conditions based on methods for structurally similar compounds.

Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of thiabendazole, a derivatization step to form this compound is employed to improve its volatility and chromatographic behavior. nih.gov The quantitative determination of thiabendazole as its methyl derivative has been successfully achieved using GC with flame ionization detection (FID). nih.gov

One established method involves a column of 10% DC-200 on Gas-Chrom Q at a temperature of 240°C. nih.gov This approach allows for the determination of concentrations as low as 0.1 ppm. nih.gov The identity of the this compound derivative can be unequivocally confirmed through various spectroscopic techniques, including mass spectrometry. nih.gov GC is particularly valuable in forensic science and environmental monitoring for detecting and quantifying various organic compounds. longdom.orgmdpi.com

Table 2: GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 10% DC-200 on Gas-Chrom Q nih.gov |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Column Temperature | 240°C nih.gov |

| Detection Limit | 0.1 ppm nih.gov |

| Injection Volume | 10 to 200 ng per µL of methylated reaction mixture nih.gov |

Data sourced from a study on the gas chromatographic determination of thiabendazole as its methyl derivative. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov These improvements are achieved by using columns with smaller particle sizes (<2 µm). For the analysis of fungicides like thiabendazole and its metabolites, UHPLC is often coupled with high-resolution mass spectrometry (HRMS). nih.govmdpi.com This combination is powerful for metabolite profiling in complex biological matrices such as plasma, urine, and tissue homogenates. pharmaron.com The enhanced separation efficiency of UHPLC allows for the resolution of closely related metabolites, which is crucial for understanding metabolic pathways. mdpi.compharmaron.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov While specific applications for this compound are not widely documented, CE methods have been developed for structurally similar benzimidazole compounds. rsc.org

Nonaqueous capillary electrophoresis (NACE) has shown promise for separating compounds that are poorly soluble in water. rsc.orgnih.gov The coupling of CE with mass spectrometry (CE-MS) provides a highly selective and sensitive analytical tool for the identification and characterization of a wide range of molecules, including pharmaceuticals and their metabolites. nih.gov

Spectroscopic Characterization and Quantitative Analysis

Following chromatographic separation, spectroscopic techniques are essential for the structural confirmation and accurate quantification of this compound.

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. The identity of the methyl derivative of thiabendazole has been confirmed using techniques including ultraviolet, infrared, mass, and nuclear magnetic resonance spectroscopy. nih.gov

When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for identifying and quantifying metabolites in complex biological samples. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass data, which helps in determining the elemental composition of unknown metabolites. nih.govijpras.com Tandem MS (MS/MS) experiments are used to fragment the molecule of interest, providing structural information that aids in the definitive identification of metabolites. nih.govijpras.com This is a key technique in drug metabolism studies to detect and characterize the structure of metabolites that may be present at trace levels. ijpras.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiabendazole |

| Acetonitrile |

| Formic acid |

| Mebendazole |

| Levamisole hydrochloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic compounds, including this compound. msu.edunih.gov This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu In the presence of a strong external magnetic field, atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can exist in different spin states. msu.edu The absorption of radiofrequency energy causes transitions between these states, and the resulting signal provides a wealth of structural data. msu.edu

For this compound, ¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity. Key signals would include those corresponding to the protons on the benzimidazole and thiazole (B1198619) rings, as well as a distinct singlet for the N-methyl group. The chemical shift (δ, in ppm) of these signals is indicative of the local electronic environment of each proton. Furthermore, coupling patterns (e.g., doublets, triplets) would reveal the arrangement of adjacent protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure would produce a distinct signal. The chemical shifts in the ¹³C spectrum would help confirm the presence of the aromatic rings and the methyl group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish definitive correlations between specific protons and carbons, thus confirming the complete molecular structure and the precise location of the methyl group on the nitrogen atom. nih.gov

UV-Vis and Fluorescence Spectroscopy for Quantitative Determination

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable instrumental methods for the quantitative determination of compounds that contain chromophores and fluorophores, respectively. repligen.com The benzimidazole ring system present in this compound allows for the absorption of UV radiation, making it suitable for analysis by UV-Vis spectrophotometry. ekb.egiajps.com

Quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com To determine the concentration of this compound in a sample, its absorbance is measured at the wavelength of maximum absorption (λmax) and compared against a calibration curve prepared from standards of known concentrations. For the related compound mebendazole, linear calibration curves have been established in the range of 5 to 30 µg/mL. ekb.eg

Fluorescence spectroscopy offers higher sensitivity and selectivity for certain compounds. Thiabendazole, the parent compound of this compound, is known to be fluorescent, a property that is exploited for its sensitive detection in various samples, such as fruits. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise quantification.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced vibrational spectroscopy technique that provides significantly enhanced Raman signals for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. frontiersin.org This enhancement, which can be several orders of magnitude greater than in conventional Raman spectroscopy, allows for the ultra-sensitive detection of analytes down to trace levels. frontiersin.org The technique is highly specific, providing a unique "fingerprint" spectrum based on the molecular vibrations of the target compound. researchgate.net

SERS has been effectively employed for the detection of thiabendazole, a molecule structurally very similar to this compound. frontiersin.orgnih.gov The method relies on the interaction of thiabendazole with plasmonic nanoparticles. nih.gov Studies have utilized both silver and gold nanoparticles to achieve sensitive detection. researchgate.netnih.gov

Key research findings for the SERS detection of the thiabendazole structure include:

Characteristic Peaks: Strong Raman signals for thiabendazole are observed at specific wavenumbers, such as 782, 1012, 1284, 1450, and 1592 cm⁻¹, which correspond to various molecular vibrations including C-H bending and C=N stretching. nih.govnih.gov

High Sensitivity: The technique has demonstrated the ability to detect thiabendazole at very low concentrations. For instance, using silver nanoparticle films, a detection limit of 10⁻⁶ M (sub-ppm range) was achieved. frontiersin.org In another study using gold nanoparticles to analyze soil extracts, the limit of detection reached 0.1 mg/L. nih.gov

Matrix Application: SERS has been successfully applied to detect thiabendazole in complex matrices like fruit extracts and juices, demonstrating its robustness and practical utility. frontiersin.orgmdpi.com For example, a detection limit of 0.2 ppm was achieved in oranges. mdpi.com

Given that the core molecular structure responsible for the Raman signal is nearly identical, these SERS methodologies are directly applicable for the enhanced detection of this compound.

Method Validation and Performance Parameters

Analytical method validation is a critical process that provides documented evidence that a method is suitable for its intended purpose. particle.dkresearchgate.net Key performance parameters are evaluated to ensure the reliability, accuracy, and precision of the analytical results. globalresearchonline.net

Determination of Linearity and Dynamic Range

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which this proportionality is maintained. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The coefficient of determination (R²) is a key metric, with values close to 1.000 indicating excellent linearity.

| Analyte | Method | Concentration Range | Coefficient of Determination (R²) |

| Thiabendazole | HPLC–PDA | 0.31–20.00 μg/mL | 0.999 |

| Mebendazole | HPLC-UV | 60.0–140.0 μg/mL | ≥ 0.999 |

| Thiabendazole | HPLC-UV | 99.6–232.4 μg/mL | ≥ 0.999 |

This table presents linearity data for thiabendazole and the related benzimidazole, mebendazole, using High-Performance Liquid Chromatography (HPLC) with different detectors. The high R² values demonstrate a strong linear relationship between concentration and instrument response. researchgate.netresearchgate.netdaneshyari.com

Assessment of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is often expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results to the true value and is frequently assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. nih.gov The result is expressed as a percentage of the known amount that is recovered.

| Analyte | Method | Precision (%RSD) | Accuracy (Recovery %) |

| Thiabendazole | HPLC–PDA | < 1.33% | 93.61% – 98.08% |

| Mebendazole | HPLC-UV | < 20% | 82.3% – 105.2% |

| DMH (related compound) | Not Specified | 1.1% – 10.8% | 91.6% – 99.8% |

This table shows the precision and accuracy for the analysis of thiabendazole and related compounds. Low %RSD values indicate high precision, while recovery percentages close to 100% demonstrate high accuracy. researchgate.netresearchgate.netelsevierpure.com

Establishment of Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of an analytical method. d-nb.info

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Thiabendazole | HPLC–PDA | Solid Food | 0.009 μg/mL | 0.028 μg/mL |

| Thiabendazole | HPLC–PDA | Liquid Food | 0.017 μg/mL | 0.052 μg/mL |

| Thiabendazole | SERS | Red Soil Extracts | 0.1 mg/L | Not Specified |

| Thiabendazole | SERS | Blueberry Extracts | 0.09 µM | Not Specified |

| DMH (related compound) | Not Specified | Food | 0.2 mg/kg | 0.5 mg/kg |

This table summarizes the reported LOD and LOQ values for thiabendazole and a related compound in various matrices using different analytical techniques. SERS generally provides lower detection limits compared to chromatographic methods. nih.govmdpi.comresearchgate.netresearchgate.net

Considerations for Sample Preparation and Matrix Effects

The accurate quantification of this compound, a key metabolite of the fungicide thiabendazole, in complex samples such as environmental and biological matrices, is critically dependent on effective sample preparation. The primary objectives of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. Inadequate sample cleanup can lead to significant matrix effects, which can compromise the accuracy and reliability of the analytical results, particularly in highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Techniques

While specific literature detailing sample preparation for this compound is limited, the methods employed for its parent compound, thiabendazole, and other benzimidazole fungicides are highly relevant and directly applicable. These compounds share structural similarities and physicochemical properties, meaning that extraction and cleanup strategies can be readily adapted. The most common and effective techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netmdpi.com

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and cleanup of benzimidazole fungicides from various matrices. scispace.com The effectiveness of SPE lies in the selection of an appropriate sorbent that can retain the analyte of interest while allowing interfering matrix components to be washed away. For thiabendazole and related compounds, which can be protonated, mixed-mode sorbents combining reversed-phase and strong cation-exchange (SCX) chemistries have proven highly effective. scispace.comnih.gov

Research on thiabendazole in fruit juices demonstrated that samples could be effectively prepared using an SPE cartridge with a mixed-mode sorbent. nih.gov For orange juice, a protocol involving mixed-mode cation-exchange extraction followed by a reversed-phase cleanup was used, while for apple and grape juices, the reverse was applied (reversed-phase extraction with cation-exchange cleanup). nih.gov These procedures yielded high recovery rates, typically exceeding 90% for thiabendazole. nih.gov Other SPE sorbents used for cleaning up tissue and fruit extracts for fungicide analysis include cyanopropylsilica and diol-silica. scispace.com

| Analyte | Matrix | SPE Sorbent Type | Principle | Reported Recovery |

|---|---|---|---|---|

| Thiabendazole | Orange, Apple, Grape Juices | Mixed-Mode (Reversed-Phase & Strong Cation-Exchange) | Hydrophobic and ionic interactions | >90% |

| Thiabendazole | Milk | Octadecylsilica (C18) | Reversed-phase (hydrophobic) interaction | Data not specified |

| Albendazole & Metabolites | Shrimp, Crab | Multi-walled Carbon Nanotubes (MWCNTs) | Adsorption | 95.2-104.0% |

QuEChERS Method

The QuEChERS method has become a standard approach for multi-residue pesticide analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. mdpi.com The procedure typically involves an initial extraction step where the sample is homogenized and shaken with a solvent, most commonly acetonitrile, and a combination of salts (e.g., magnesium sulfate (B86663), sodium acetate) to induce liquid-liquid partitioning. mdpi.comnih.gov This is followed by a cleanup step known as dispersive solid-phase extraction (d-SPE), where a portion of the supernatant is mixed with a sorbent to remove interfering substances like fats, sugars, and pigments before analysis. nih.gov The QuEChERS approach has been successfully applied to the analysis of benzimidazole fungicides and is suitable for preparing samples for this compound analysis.

Matrix Effects

Matrix effects are a significant challenge in quantitative analysis using LC-MS/MS, representing the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. eijppr.comlongdom.org These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can lead to inaccurate quantification. eijppr.comnih.gov The "matrix" includes all components of the sample other than the analyte, such as proteins, lipids, salts, and carbohydrates. longdom.org

Ion suppression is the more common phenomenon and occurs when matrix components compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector. longdom.orgugent.be This can compromise method sensitivity and reproducibility. eijppr.com The severity of matrix effects is often directly related to the complexity of the matrix and the effectiveness of the sample cleanup procedure. eijppr.com

Studies on the analysis of thiabendazole in fruit matrices have documented considerable unspecific matrix effects during electrospray ionization (ESI). researchgate.net A comparison of calibration curves prepared in a pure solvent versus those prepared in a sample matrix extract revealed significant differences, highlighting the impact of matrix components on the ionization process. researchgate.net In some cases, overcoming these effects required additional, more complex cleanup steps, such as size-exclusion chromatography, to achieve accurate results. researchgate.net

Strategies to evaluate and mitigate matrix effects are essential during method development and validation. nih.govbohrium.com

| Strategy | Description | Advantages | Considerations |

|---|---|---|---|

| Improved Sample Cleanup | Employing more rigorous or selective extraction and cleanup procedures (e.g., SPE, QuEChERS) to remove interfering matrix components. eijppr.com | Directly reduces the source of the interference, leading to a cleaner extract and more reliable data. | Can increase sample preparation time and complexity. |

| Chromatographic Separation | Optimizing the LC method to achieve baseline separation between the analyte and co-eluting matrix components. eijppr.com | Prevents co-eluting substances from interfering with ionization at the same time as the analyte. | May require longer run times or advanced column chemistries (e.g., UPLC). nih.gov |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples. researchgate.net | Effectively compensates for consistent ion suppression or enhancement. | Requires a true blank matrix, which can be difficult to obtain. Matrix variability between samples can still be an issue. |

| Use of Internal Standards | Adding a known concentration of a structural analog or an isotopically labeled version of the analyte to all samples and standards. nih.gov | An ideal internal standard will experience the same matrix effects as the analyte, allowing for accurate correction. | Finding a suitable analog can be challenging, and isotopically labeled standards can be expensive. |

By carefully considering and addressing the challenges of sample preparation and matrix effects, analytical methods can be developed to ensure the reliable and accurate determination of this compound in a wide range of complex samples.

Metabolic and Biotransformation Pathways in Non Human Systems

Formation of n-Methylthiabendazole as a Metabolite of Thiabendazole (B1682256)

This compound has been identified as a minor urinary metabolite of thiabendazole in rodents. scialert.net Research conducted on F344 rats and ICR mice identified this compound, alongside other metabolites, following the administration of thiabendazole. scialert.netcapes.gov.br This indicates that N-methylation of the benzimidazole (B57391) ring is a recognized, albeit not primary, metabolic pathway for thiabendazole in these species. Another study also noted the compound in its analysis, further suggesting its relevance in the metabolic profile of thiabendazole. ca.gov

Enzymatic Biotransformation Processes in Model Organisms

The biotransformation of xenobiotics like thiabendazole is predominantly carried out by a suite of enzymes designed to detoxify and facilitate the excretion of foreign compounds. These processes are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The metabolism of thiabendazole is heavily reliant on Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com Studies in rats have shown that thiabendazole can induce CYP forms in the CYP1A and CYP2B subfamilies. researchgate.nettno.nl In the nematode Caenorhabditis elegans, the cytochrome P450 gene cyp-35d1 is induced by thiabendazole and is responsible for its hydroxylation. semanticscholar.orgplos.org While the primary role of these CYPs is the hydroxylation of thiabendazole to 5-hydroxythiabendazole (B30175) (5-OH-TBZ), the formation of this compound would likely be catalyzed by a different class of enzymes, specifically a methyltransferase. However, specific studies identifying the precise methyltransferase responsible for the N-methylation of thiabendazole are not extensively documented.

Phase II enzymes such as Glutathione S-transferases (GSTs) are also involved. In rats, both thiabendazole and its primary metabolite have been shown to induce GST activities, indicating their role in the detoxification pathway. tno.nl

Following Phase I metabolism, the resulting metabolites are often conjugated with endogenous molecules to increase their water solubility and facilitate excretion. numberanalytics.com The major metabolite of thiabendazole, 5-OH-TBZ, is extensively conjugated with glucuronic acid or sulfate (B86663). scialert.netnih.govdrugbank.com In rats, the primary excreted forms are the glucuronide and sulfate conjugates of 5-OH-TBZ. nih.gov Similarly, in goats, the O-sulfate conjugate of 5-hydroxythiabendazole was the major residue found in milk. fao.org

Metabolite profiling studies in mice and rats have successfully identified a range of thiabendazole metabolites in urine, including the parent compound, 5-OH-TBZ, 4-hydroxy-TBZ, 2-acetylbenzimidazole, and the minor metabolite this compound. scialert.netcapes.gov.br In the nematode C. elegans, a unique glucose conjugate of hydroxylated thiabendazole is formed, rather than the glucuronide or sulfate conjugates seen in mammals. semanticscholar.org In the fungus Pseudocercospora fijiensis, exposure to thiabendazole led to the differential accumulation of various metabolites, including several fatty acids and organic acids. plos.org

Comparative Metabolic Studies Across Diverse Non-Human Biological Systems

The metabolism of thiabendazole shows significant variation across different species. While hydroxylation at the 5-position is a common major pathway, the rate of metabolism and the profile of minor metabolites can differ substantially. nih.govacs.org

A study using cultured hepatocytes from rats, rabbits, calves, pigs, and sheep demonstrated marked interspecies differences in the rate of thiabendazole biotransformation. nih.gov Rabbit hepatocytes showed the fastest metabolism, whereas rat hepatocytes had the lowest capacity for oxidation. nih.govacs.org In sheep, elimination is nearly complete after 96 hours. orst.edu

This compound has been specifically reported as a minor metabolite in mice and rats. scialert.net In other species, such as goats and hens, the primary metabolites identified are 5-hydroxythiabendazole and its conjugates, along with benzimidazole. fao.org In the nematode C. elegans, metabolism leads to hydroxylated thiabendazole and its subsequent glucose conjugate. semanticscholar.org This highlights that the N-methylation pathway may be specific to or more pronounced in certain species like rodents.

Table 1: Comparative Metabolism of Thiabendazole in Various Non-Human Systems

| Organism | Primary Metabolic Pathway | Major Metabolites | Reported Minor Metabolites (including this compound) | Reference |

|---|---|---|---|---|

| Rats | Hydroxylation, Conjugation | 5-OH-TBZ, 5-OH-TBZ-glucuronide, 5-OH-TBZ-sulfate | This compound, 4-OH-TBZ, 2-acetylbenzimidazole | scialert.netnih.gov |

| Mice | Hydroxylation, Conjugation | 5-OH-TBZ and its conjugates | This compound, 4-OH-TBZ, 2-acetylbenzimidazole | scialert.netcapes.gov.brinchem.org |

| Goats | Hydroxylation, Conjugation | 5-OH-TBZ, 5-OH-TBZ-O-sulfate | Benzimidazole | fao.org |

| Sheep | Hydroxylation, Conjugation | 5-OH-TBZ and its conjugates | Two unidentified minor metabolites (M1 and M2) | nih.gov |

| Laying Hens | Hydroxylation | Unconjugated 5-OH-TBZ | Benzimidazole | fao.org |

| C. elegans (Nematode) | Hydroxylation, Glucose Conjugation | Hydroxylated TBZ, TBZ-O-glucose | Not specified | semanticscholar.org |

| Soil Microorganisms | Degradation/Mineralization | Benzimidazole, 5-OH-TBZ | Not specified | fao.org |

Influence of Environmental Factors on Biotransformation Rates

Environmental conditions can significantly influence the rate at which thiabendazole is metabolized or degraded, particularly in soil and aquatic systems. Thiabendazole is known to be persistent in soil, with a long half-life. fao.orgresearchgate.netresearchgate.net Its degradation is primarily microbial.

Factors such as pH and temperature play a crucial role. A bacterial consortium capable of degrading thiabendazole maintained its efficacy over a wide pH range (4.5-7.5) and temperature range (15-37 °C). nih.gov Some reports suggest that degradation may occur faster at higher pH values (7.0 to 8.5). epa.gov The strong binding (sorption) of thiabendazole to soil particles can limit its availability to microbial populations, thereby slowing its biodegradation. fao.orgepa.gov In aquatic environments, while stable to hydrolysis, thiabendazole degrades via photolysis. epa.gov

Mechanistic Investigations of Biological Interactions Non Human, Molecular and Cellular Level

Molecular Targets and Binding Mechanisms

The interaction of a compound with specific molecular targets is the basis of its biological activity. For benzimidazole (B57391) derivatives like thiabendazole (B1682256) and its metabolites, the primary targets are often enzymes and structural proteins.

Methionine aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine from new proteins, a critical step in protein maturation. Inhibition of bacterial MetAPs is considered a promising strategy for developing novel antibacterial agents. However, based on available scientific literature, there is no direct evidence to suggest that n-Methylthiabendazole or its parent compound, thiabendazole, acts as an inhibitor of bacterial methionine aminopeptidases. This remains an area open to future investigation.

Research has primarily focused on the parent compound, thiabendazole, revealing several key enzyme interactions. A primary mechanism of action for TBZ, particularly in helminths, is the inhibition of the mitochondrial enzyme fumarate (B1241708) reductase. atamanchemicals.comfirsthope.co.intaylorandfrancis.com This enzyme is critical for the anaerobic respiration pathway in many parasitic worms, and its inhibition disrupts their energy metabolism, leading to paralysis and death. atamanchemicals.com

In addition to its effects on parasite-specific enzymes, thiabendazole is a known potent inhibitor of cytochrome P450 1A2 (CYP1A2). scbt.comnih.gov Studies have demonstrated that TBZ acts as a competitive inhibitor, binding to the enzyme's active site and altering its catalytic efficiency. scbt.com In vitro and in silico analyses identified TBZ as a mechanism-based inhibitor of CYP1A2, where the compound is metabolically activated to a species that irreversibly inactivates the enzyme. researchgate.net The thiazole (B1198619) group within the TBZ structure is predicted to be a key fragment in this time-dependent inhibition. researchgate.net While the major metabolite studied in this context is 5-hydroxythiabendazole (B30175), the role of this compound in CYP1A2 inhibition requires more specific investigation.

Cellular Responses and Pathway Modulation in Non-Mammalian Models

The effects of benzimidazoles at the cellular level are most prominently characterized by their disruption of microtubule-dependent processes. The plant model Allium cepa (onion) has been instrumental in elucidating these cytotoxic and genotoxic effects.

The primary mode of action for the antifungal and antimitotic activity of thiabendazole (TBZ) is the inhibition of microtubule polymerization. epa.gov Microtubules are dynamic polymers of α- and β-tubulin dimers essential for cell division, structure, and intracellular transport. unlp.edu.ar TBZ selectively binds to β-tubulin, preventing its polymerization into functional microtubules. taylorandfrancis.comapsnet.org This disruption has profound effects on the mitotic machinery in plant cells. epa.govunlp.edu.ar

In Allium cepa root meristems, exposure to TBZ leads to the damage and disorganization of all major plant-specific microtubule arrays: the preprophase band, the mitotic spindle, and the phragmoplast. unlp.edu.ar The failure to form a proper mitotic spindle results in chromosome missegregation, while the inhibition of phragmoplast formation prevents cytokinesis (cell division), leading to the formation of polyploid and binucleated cells. unlp.edu.arscielo.org.ar

| Cellular Process | Observed Effect of TBZ | Consequence | Reference |

|---|---|---|---|

| Microtubule Polymerization | Inhibition via binding to β-tubulin | Failure to form functional microtubule arrays | taylorandfrancis.comepa.gov |

| Mitotic Spindle Formation | Disruption and disorganization | Chromosome missegregation, C-mitosis | unlp.edu.arscielo.org.ar |

| Cytokinesis (Phragmoplast) | Inhibition of phragmoplast formation | Formation of binucleated and polyploid cells | unlp.edu.arscielo.org.ar |

The disruption of the mitotic spindle by thiabendazole (TBZ) directly leads to significant genotoxicity, observable as chromosomal aberrations. researchgate.net In the Allium cepa model, TBZ is considered an aneugenic agent, meaning it causes the loss or gain of whole chromosomes rather than breaking them (clastogenicity). scielo.org.artandfonline.com

Studies show a significant, concentration-dependent increase in various anaphase-telophase aberrations. scielo.org.arresearchgate.net These include lagging chromosomes (chromosomes that fail to connect to the spindle and are left behind during anaphase), disorganized anaphases, and C-mitosis (a colchicine-like effect where chromosomes condense but the spindle fails to form, leading to a metaphase arrest). unlp.edu.arscielo.org.ar A key consequence of this chromosomal instability is the formation of micronuclei, which are small, separate nuclei within a cell that contain the lagging chromosome fragments or whole chromosomes. scielo.org.arresearchgate.net The presence of micronuclei is a hallmark of genotoxic damage and aneugenic activity. researchgate.net

| Type of Aberration | Description | Reference |

|---|---|---|

| Aneugenic Effects | Alterations in chromosome number due to spindle disruption. | scielo.org.artandfonline.com |

| Lagging Chromosomes | Chromosomes left behind during anaphase. | unlp.edu.arscielo.org.ar |

| C-Mitosis | Mitotic arrest at metaphase due to spindle failure. | scielo.org.ar |

| Micronuclei Formation | Formation of small, secondary nuclei containing lost chromosomes. | scielo.org.arresearchgate.net |

| Binucleated Cells | Cells with two nuclei resulting from failed cytokinesis. | scielo.org.arresearchgate.net |

Contributions to Understanding Antifungal Resistance Mechanisms (Mechanistic Perspective)

The widespread use of benzimidazole fungicides, including thiabendazole, has led to the evolution of resistance in many fungal pathogens. Mechanistic studies into this resistance have provided fundamental insights into drug-target interactions. The primary mechanism of resistance to benzimidazoles is the alteration of the drug's molecular target, β-tubulin. apsnet.organnualreviews.org

Resistance arises from specific point mutations in the β-tubulin gene, which result in amino acid substitutions at or near the benzimidazole binding site. apsnet.orgnih.gov These mutations reduce the binding affinity of the fungicide for the tubulin protein, rendering the compound ineffective at inhibiting microtubule assembly. apsnet.org In the fungal pathogen Monilinia fructicola, mutations at codon 6 (Histidine to Tyrosine) and codon 198 (Glutamic acid to Alanine) in the β-tublin gene have been linked to low and high levels of resistance, respectively. nih.gov Similar resistance-conferring mutations have been identified across numerous fungal and nematode species, commonly at positions F167Y, E198A, and F200Y. biorxiv.org This consistent pattern underscores a highly conserved drug-binding pocket and resistance mechanism, providing a clear example of target-site modification as a driver of antifungal resistance.

Modulation of Efflux Pump Activity in Fungal Cells

The development of resistance to antifungal agents is a significant challenge in treating fungal infections. One of the primary mechanisms by which fungal cells develop resistance is through the active extrusion of antifungal compounds from the cell, a process mediated by efflux pumps. mdpi.comnih.gov These transport proteins are located in the fungal cell membrane and function to reduce the intracellular concentration of toxic substances, including antifungal drugs. nih.gov The two major superfamilies of efflux pumps involved in fungal drug resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.com

ABC transporters utilize the energy from ATP hydrolysis to actively pump substrates out of the cell. nih.gov In pathogenic fungi like Candida albicans, overexpression of ABC transporter genes, such as CDR1 and CDR2, is a well-documented cause of resistance to azole antifungals. biotechmedjournal.com MFS transporters, on the other hand, use the proton motive force across the cell membrane to drive the efflux of a wide range of substrates. plos.orgwikipedia.org The MDR1 gene in C. albicans encodes an MFS transporter that also contributes to azole resistance. nih.gov

While these efflux pumps are known to confer resistance to various classes of antifungals, particularly azoles, the primary mechanism of action for the benzimidazole class of fungicides, which includes thiabendazole, is not the inhibition of efflux pumps. wikipedia.orgnih.gov The principal antifungal activity of thiabendazole involves the disruption of microtubule formation through binding to fungal tubulin and the inhibition of the mitochondrial enzyme fumarate reductase. wikipedia.org

Currently, there is a lack of specific research data detailing the direct interaction of this compound with fungal efflux pumps. It is unknown whether this specific derivative interacts with or is a substrate for prominent fungal efflux pumps like those from the ABC or MFS superfamilies. While some chemical compounds can act as inhibitors of these pumps, potentially reversing antifungal resistance, no such activity has been documented for this compound in available scientific literature. mdpi.com

Table 1: Major Fungal Efflux Pump Families

| Efflux Pump Superfamily | Energy Source | Key Genes in Candida albicans | Commonly Associated Drug Class Resistance |

|---|---|---|---|

| ATP-binding cassette (ABC) | ATP Hydrolysis | CDR1, CDR2 | Azoles |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | MDR1, FLU1 | Azoles |

Impact on Target Enzyme Expression and Gene Mutations (e.g., ERG11, FKS1)

Alterations in the expression levels and genetic sequences of target enzymes are crucial mechanisms of antifungal resistance. Two of the most extensively studied genes in this context are ERG11 and FKS1, which are the respective targets for azole and echinocandin antifungals. mdpi.commdpi.com

The ERG11 gene (also known as CYP51) encodes the enzyme lanosterol (B1674476) 14-α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. biorxiv.org Azole antifungals bind to and inhibit this enzyme, leading to ergosterol depletion and the accumulation of toxic sterol intermediates. biorxiv.org Fungal resistance to azoles can occur through several mechanisms involving ERG11, including the overexpression of the gene, which leads to higher levels of the target enzyme, or point mutations within the gene that reduce the binding affinity of the azole drug to the enzyme. nih.govcrie.ru

The FKS1 gene encodes the catalytic subunit of β-(1,3)-D-glucan synthase, the enzyme responsible for synthesizing β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. mdpi.com The echinocandin class of antifungals non-competitively inhibits this enzyme, disrupting cell wall integrity and leading to osmotic instability and cell death. nih.gov Resistance to echinocandins is almost exclusively associated with specific point mutations in highly conserved "hot spot" regions of the FKS1 gene (and its paralogs like FKS2 in some species). plos.orgnih.gov These mutations result in an enzyme that is less susceptible to inhibition by echinocandins.

The established primary target of the parent compound, thiabendazole, is not lanosterol 14-α-demethylase or β-(1,3)-D-glucan synthase. wikipedia.org Instead, its antifungal effect is attributed to its interference with microtubule assembly. wikipedia.orgnih.gov Consequently, the extensive body of research on ERG11 and FKS1 mutations and expression changes as mechanisms of resistance to azoles and echinocandins is not directly applicable to the primary mode of action of thiabendazole. There is no scientific evidence to suggest that this compound's activity is dependent on interactions with ERG11 or FKS1, nor are there reports of it inducing mutations or expression changes in these genes.

Table 2: Common Resistance-Associated Mutations in Fungal Target Genes

| Gene Target | Associated Antifungal Class | Fungal Species Example | Common Mutation Hot Spots/Examples |

|---|---|---|---|

| ERG11 | Azoles | Candida albicans | Y132H, K143R, G464S nih.gov |

| FKS1 | Echinocandins | Candida albicans | HS1 (aa 641-649), HS2 (aa 1345-1365) researchgate.net |

| FKS2 | Echinocandins | Candida glabrata | HS1 Mutations nih.gov |

Environmental Fate and Degradation Studies

Abiotic Transformation Pathways

Abiotic transformation encompasses the degradation of a compound through non-biological processes, such as reactions with light or water.

Photodegradation Kinetics and Product Identification

Photodegradation is the breakdown of molecules by light. Scientific studies detailing the rate at which n-Methylthiabendazole degrades under various light conditions (photodegradation kinetics) and the resulting breakdown products could not be located. For related compounds like thiabendazole (B1682256), photochemical treatments with UV radiation have been studied to determine degradation kinetics. However, this information cannot be extrapolated to this compound without specific experimental data.

Hydrolysis and Chemical Stability under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Research on the rate of hydrolysis of this compound at different pH levels and temperatures, which would determine its stability in various aquatic environments, is not available. General principles of hydrolysis are well-understood for many classes of organic compounds, but specific rate constants and stability data are required for an accurate assessment of a particular substance like this compound.

Biotic Degradation Processes in Environmental Matrices

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms.

Microbial Metabolism and Biogeochemical Cycling in Soil and Water

There is a lack of published research on the microbial metabolism of this compound in soil and water systems. Studies on how microorganisms utilize this compound as a source of carbon or nitrogen, and its subsequent role in broader biogeochemical cycles, have not been identified. While the persistence of the related compound thiabendazole has been examined in moist and dry soils, indicating that microbial action plays a role in its degradation, similar studies for this compound are absent.

Identification and Characterization of Environmental Degradation Products

As no studies on the biotic degradation of this compound were found, there is consequently no information on the identification and characterization of its environmental degradation products. One study noted that N-methyl thiabendazole was identified as a very minor metabolite of thiabendazole in animal studies, but this does not provide information on its own environmental degradation pathway.

Mobility and Environmental Partitioning Behavior

The mobility of a chemical in the environment is influenced by its tendency to adsorb to soil particles versus remaining dissolved in water. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value suggests a compound is likely to be immobile and bind to soil, while a low value indicates higher mobility.

Environmental Fate of this compound: Bioavailability and Persistence Remains Uncharacterized

Detailed scientific information regarding the environmental fate and degradation of this compound, specifically its bioavailability and persistence in environmental compartments, is not available in publicly accessible scientific literature. Extensive searches for research findings on the behavior of this particular chemical compound in soil, water, and sediment have not yielded any specific data.

Consequently, it is not possible to provide a thorough and informative discussion on the bioavailability and persistence of this compound or to generate data tables summarizing its environmental behavior. The scientific community has yet to publish studies that would elucidate the half-life, degradation pathways, or the extent to which this compound is available to organisms in various environmental settings.

This lack of information highlights a significant data gap in the environmental risk assessment of this compound. Further research is necessary to understand how this compound behaves in the environment and to determine its potential for persistence and bioaccumulation. Without such studies, a comprehensive evaluation of its environmental impact cannot be conducted.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for n-Methylthiabendazole Analogues

The core structure of thiabendazole (B1682256), a benzimidazole (B57391) fused with a thiazole (B1198619) ring, offers a versatile scaffold for chemical modification. nih.gov The synthesis of this compound itself represents a modification at the benzimidazole nitrogen. Future research will focus on creating a wider array of analogues by exploring more complex and targeted synthetic strategies.

Recent efforts in synthesizing thiabendazole derivatives have employed innovative chemical reactions. For instance, the "click chemistry" approach, specifically the 1,3-dipolar cycloaddition, has been used to create a series of thiabendazole-derived 1,2,3-triazole compounds. rsc.org Another novel strategy involves the derivatization of the thiabendazole side chain with organometallic moieties like ferrocene (B1249389) and ruthenocene, or with organic groups such as benzyl (B1604629). acs.org These approaches aim to produce compounds with potentially enhanced or novel biological activities. acs.orgresearchgate.net

Future synthetic strategies are likely to involve:

Combinatorial Chemistry: Generating large libraries of this compound analogues by systematically varying substituents on both the benzimidazole and thiazole rings.

Metal-Catalyzed Cross-Coupling Reactions: Employing modern catalysis to forge new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups. tandfonline.com

One-Pot, Multi-Component Reactions: Developing efficient and environmentally friendly syntheses that combine multiple reaction steps into a single procedure to build complex molecular architectures. researchgate.net

Flow Chemistry: Utilizing continuous-flow reactors for safer, more scalable, and precise synthesis of this compound analogues.

These advanced synthetic methods will enable the creation of a diverse portfolio of this compound derivatives, facilitating broader exploration of their properties and potential applications.

Table 1: Examples of Synthetic Strategies for Thiabendazole Analogues

| Strategy | Description | Example Derivative Class | Reference |

|---|---|---|---|

| Click Chemistry | Use of 1,3-dipolar cycloaddition to attach triazole rings. | 1,2,3-triazole derivatives | rsc.org |

| Organometallic Derivatization | Addition of metal-containing moieties like ferrocene. | Ferrocenyl and ruthenocenyl derivatives | acs.org |

| N-Alkylation/Arylation | Substitution at the nitrogen atom of the benzimidazole ring. | N-benzylated derivatives | researchgate.net |

| Isosteric Replacement | Replacing the thiazole ring with other heterocycles like pyridine. | 2-(2-pyridinyl)benzimidazoles | mdpi.com |

Integration of Multi-Omics Approaches for Mechanistic Elucidation in Non-Human Systems

Understanding the precise molecular mechanisms by which this compound and its analogues exert their effects is a critical research frontier. Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to unravel these complex biological interactions in non-human systems. nih.govmdpi.com

By simultaneously analyzing changes in genes, RNA transcripts, proteins, and metabolites within an organism or cell exposed to a compound, researchers can build a comprehensive picture of its mode of action. researchgate.netfrontlinegenomics.com For example, transcriptomics can reveal which genes are up- or down-regulated in response to this compound, while proteomics can identify corresponding changes in protein expression and post-translational modifications. embopress.orgnih.gov Metabolomics can then connect these changes to alterations in metabolic pathways. researchgate.net

Future research integrating multi-omics could focus on:

Identifying Molecular Targets: Pinpointing the specific proteins or pathways that this compound interacts with in various organisms. biorxiv.org

Mapping Resistance Mechanisms: In fungi or nematodes, multi-omics can elucidate the genetic and metabolic changes that lead to resistance. biorxiv.org

Comparative Omics: Analyzing the effects of different this compound analogues across multiple species to understand the basis for selective activity.

Systems Biology Modeling: Using integrated datasets to construct computational models of the cellular response to this compound, allowing for predictive insights. embopress.org

These approaches will move research beyond simple observation of effect to a deep, mechanistic understanding of how these molecules function at a systems level. nih.govcd-genomics.com

Advanced Computational Chemistry and Molecular Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical compounds. frontiersin.org In the context of this compound, these methods can be used to predict the properties and activities of novel analogues, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org By developing QSAR models for a series of this compound analogues, researchers can identify the key molecular features—such as size, shape, and electronic properties—that govern their efficacy. frontiersin.orgnih.gov

Emerging computational approaches include:

Molecular Docking: Simulating the binding of this compound analogues to specific protein targets to predict binding affinity and mode of interaction. frontiersin.org This can help in understanding the molecular basis of action, as seen in studies of other benzimidazoles that target β-tubulin. biorxiv.orgfrontiersin.org

Density Functional Theory (DFT) Calculations: Using quantum mechanics to calculate the electronic structure and properties of molecules, providing insights into their reactivity and interaction energies. frontiersin.org

Machine Learning and AI: Employing advanced algorithms to analyze large datasets of chemical structures and biological activities to build highly predictive models for fungicide-likeness or other properties. researchgate.net

Table 2: Computational Approaches for Studying Benzimidazole Derivatives

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding affinity of benzimidazoles to the colchicine (B1669291) binding site on tubulin. | Identified Flubendazole as having a high binding affinity. | frontiersin.org |

| QSAR Modeling | Predict the antifungal activity of benzoxazole (B165842) and benzimidazole derivatives against Candida albicans. | Correlated molecular descriptors with biological activity. | frontiersin.org |

| Homology Modeling | Construct 3D models of human and fungal β-tubulins to study thiabendazole binding. | Evaluated potential binding sites and resistance mutations. | biorxiv.org |

| Web-Based Platforms (FungiPAD) | Evaluate physicochemical properties and fungicide-likeness of compounds. | Provides qualitative and quantitative analysis based on known fungicides. | researchgate.net |

These computational tools will enable a more rational, design-driven approach to developing this compound analogues with desired characteristics.

Exploration of Environmental Remediation Technologies for this compound Residues

The environmental fate of fungicides like thiabendazole and its derivatives is an area of growing concern. Thiabendazole is known to be persistent in soil, with half-lives that can range from several hundred to over a thousand days. epa.govepa.govresearchgate.net While it can photodegrade in aqueous solutions, this process is much slower in soil. epa.govca.gov Therefore, developing effective technologies to remediate this compound residues is a crucial research direction.

Bioremediation, which uses microorganisms to break down contaminants, presents a promising and environmentally friendly approach. Research has identified bacterial consortia capable of degrading thiabendazole. iaea.orgnih.gov These consortia can mineralize the compound, breaking it down into less harmful substances, and have shown effectiveness in both water and soil. nih.gov One study demonstrated that a bacterial consortium could effectively degrade high concentrations of thiabendazole and that this process led to a decrease in cytotoxicity. nih.gov

Future research in environmental remediation should explore:

Bioaugmentation: The introduction of specialized microbial consortia into contaminated soil or water to enhance the degradation of this compound. iaea.orgicm.edu.pl

Advanced Oxidation Processes (AOPs): The use of powerful oxidizing agents, such as ozone or hydroxyl radicals generated through photocatalysis (e.g., with TiO₂ nanoparticles), to chemically break down the molecule.

Mycoremediation: Investigating the potential of fungi to degrade this compound, as some fungal species are known to metabolize persistent organic pollutants.

Phytoremediation: Using plants to absorb and break down or sequester this compound residues from soil and water.

Table 3: Degradation and Remediation of Thiabendazole

| Degradation Method | System | Efficiency/Half-Life | Key Findings | Reference |

|---|---|---|---|---|

| Photolysis | Aqueous Solution | Half-life of ~29 hours | Degrades into benzimidazole-2-carboxamide and benzimidazole. | fao.org |

| Soil Metabolism (Aerobic) | Soil | Half-life of 403 days | Persistent in soil environments. | epa.gov |

| Bioremediation | Bacterial Consortium | Effective degradation of 750 mg/L in water and 500 mg/kg in soil. | Consortium mineralized the benzoyl ring and reduced cytotoxicity. | nih.gov |

| Bioaugmentation | Sheep Feces | Enhanced degradation of thiabendazole. | Efficiency improved by fumigating feces to reduce native microbes. | iaea.org |

| Bioelectrochemical System | Hypersaline Sediments | >80% removal of 40 ppm nTBZ in 7 days. | Electrostimulation enhanced biodegradation. | researchgate.net |

Design of Targeted Analytical Platforms for Environmental Monitoring

To effectively manage and mitigate the environmental impact of this compound, sensitive and specific analytical methods for its detection and quantification are essential. While many methods exist for thiabendazole, future work will focus on developing platforms specifically targeted to this compound and its unique degradation products. nih.govmdpi.com

Current analytical techniques for thiabendazole include chromatography (HPLC, GC), spectroscopy, and sensor-based methods. nih.govnih.gov Recent innovations have pushed the boundaries of sensitivity and selectivity. For example, Surface-Enhanced Raman Spectroscopy (SERS) using bimetallic nanoparticle-functionalized substrates has achieved detection of thiabendazole at picomolar concentrations in samples like tap water and juice. mdpi.comnih.gov Another novel approach uses fluorescent sensors, such as terbium-modified hydrogen-bonded organic frameworks (HOFs), for rapid and sensitive detection. nih.gov

Future analytical platforms should aim for:

High-Throughput Screening: Developing methods, likely based on liquid chromatography-mass spectrometry (LC-MS), that can rapidly analyze a large number of environmental samples for multiple fungicide residues simultaneously. rsc.orgusda.gov

Portable, On-Site Sensors: Creating low-cost, portable devices, potentially based on electrochemical or fluorescence principles, that can be used for real-time monitoring in the field. nih.gov

Metabolite-Specific Assays: Designing analytical methods that can distinguish between the parent this compound compound and its various environmental degradants.

Advanced Sample Preparation: Improving extraction and clean-up techniques, such as dispersive micro-solid phase extraction (D-μ-SPE), to handle complex environmental matrices like soil and wastewater with high recovery rates. rsc.orgmdpi.com

Table 4: Advanced Analytical Methods for Thiabendazole Detection

| Analytical Technique | Matrix | Limit of Detection (LOD) | Key Feature | Reference |

|---|---|---|---|---|

| SERS with Bimetallic Nanopillars | Tap Water, Juice, Serum | 146.5 - 245.5 pM | High sensitivity and wide-range detection. | mdpi.comnih.gov |

| Fluorescence Sensor (Tb@HOF) | Fruit Juice, River Water | 2.73 µM | Ultrafast and selective detection. | nih.gov |

| GC-MS/MS | Drinking Water | ≥ 0.01 µg/L | Precise identification and quantification of multiple fungicides. | |

| LC-Orbitrap HRMS | Water, Wine | - | High-throughput analysis using novel nanomaterial for sample prep. | rsc.org |

| Gas Chromatography (as methyl derivative) | Fruits | 0.1 ppm | Allows for quantification after derivatization. | nih.gov |

Q & A

Basic: What synthetic methodologies are employed to prepare thiadiazole derivatives structurally related to thiabendazole, and what intermediates are critical?

Thiadiazole derivatives are synthesized via cyclocondensation reactions. For example, Scheme 1 in outlines the synthesis of N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides using hydrazine derivatives and thiocarbazides. Key intermediates include 5-(phenylamino)-1,3,4-thiadiazol-2-amine, and reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For thiabendazole itself, condensation of 4-thiazolecarboxamide with o-phenylenediamine under acidic conditions is a common route, with purity confirmed via HPLC .

Basic: How are analytical methods validated for detecting thiabendazole in complex matrices like food or wastewater?

Method validation follows ICH Q2(R1) and FDA guidelines, ensuring specificity, linearity, accuracy, and precision. For example, HPLC with fluorescence detection (EPA Method 641) achieves thiabendazole quantification in wastewater at 1000 µg/mL sensitivity . Validation parameters include:

- Linearity : R² ≥ 0.999 over 0.1–10 µg/mL .

- Recovery : 85–110% in spiked food samples (e.g., citrus, grains) using QuEChERS extraction .

- LOQ : 0.05 µg/g in fatty matrices after cleanup with C18 SPE .

Advanced: How do density functional theory (DFT) studies enhance understanding of thiabendazole’s structural and spectroscopic properties?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model thiabendazole’s optimized geometry, vibrational modes, and electronic transitions. For instance, the thiabendazole-formic acid solvate exhibits hydrogen bonding (N–H⋯O) with a bond length of 1.87 Å, validated against X-ray crystallography . IR spectral assignments correlate with computed vibrational frequencies (e.g., νN–H at 3202 cm⁻¹ vs. experimental 3200 cm⁻¹), resolving ambiguities in experimental data .

Advanced: What experimental approaches resolve contradictions in reported biological activities of thiabendazole derivatives?

Contradictions in antimicrobial or cytotoxic activities often arise from pH-dependent solubility or assay conditions. For example, saccharin-thiadiazole derivatives show pH-sensitive activity against E. coli (MIC = 32 µg/mL at pH 7 vs. inactive at pH 5) . Standardized protocols (CLSI guidelines) and controls for solvent effects (e.g., DMSO ≤1% v/v) are critical. Synergistic studies with plant proanthocyanidins further modulate bioavailability, requiring LC-MS/MS to quantify interaction kinetics .

Methodological: What steps ensure reliable quantification of thiabendazole degradation products in environmental samples?

- Sample Prep : Solid-phase extraction (SPE) using HLB cartridges for polar metabolites (e.g., 5-hydroxytiabendazole) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) separates thiabendazole from matrix interferents .

- Mass Detection : Q-TOF/MS in positive ion mode (m/z 201.248 [M+H]⁺) with isotopic pattern matching to exclude false positives .

Data Analysis: How are crystallographic and spectroscopic data reconciled for thiabendazole polymorphs?